Ranitidine-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ranitidine-d6 Hydrochloride is an internal standard for the quantification of ranitidine . It is a histamine H2 receptor antagonist . It reverses histamine-induced relaxation of isolated rat uterine horn as well as histamine-induced increases in contraction frequency in isolated guinea pig right atrium .

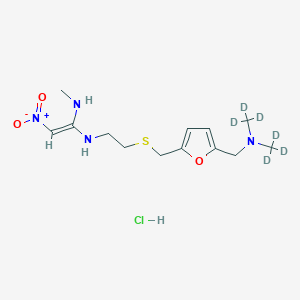

Molecular Structure Analysis

The molecular formula of Ranitidine-d6 Hydrochloride is C13H17D6ClN4O3S . Its average mass is 356.902 Da and its mono-isotopic mass is 356.155609 Da .Physical And Chemical Properties Analysis

Ranitidine-d6 Hydrochloride is a solid substance . It has a solubility of 1 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) . Its λmax is at 231, 326 nm .Aplicaciones Científicas De Investigación

Treatment of Gastric Ulcer

Ranitidine Hydrochloride has been used in the treatment of gastric ulcers . It has been formulated into gastro retentive floating microspheres to prolong its release in the stomach . This formulation improves the bioavailability of the drug and enhances patient compliance .

Gastro-Retentive Drug Delivery System

Ranitidine HCl, due to its short biological half-life, low bioavailability, and narrow absorption window, is an ideal candidate for a gastro-retentive drug delivery system (GRDDS) . A controlled release with an optimum retentive formulation in the upper stomach would be an ideal formulation for this drug .

Formulation into Floating Microspheres

The drug has been formulated into floating microspheres using different carrier ratios . These microspheres have been evaluated for their relevant parameters, and it was found that the surface morphology of the microspheres was discrete, spherical in shape with a rough outer surface, and showed free-flowing properties .

Formulation into Bioadhesive and Swellable Matrix Tablets

Ranitidine HCl has been formulated into floating, bioadhesive, and swellable matrix tablets . These tablets were prepared using a combination of hydroxypropyl methylcellulose (HPMC) and sodium carboxymethyl cellulose (NaCMC) as release retarding polymers .

Inhibition of Histamine-Induced Relaxation

Ranitidine reverses histamine-induced relaxation of isolated rat uterine horn . This suggests its potential use in research related to histamine-induced physiological responses .

Inhibition of Gastric Acid Secretion

Ranitidine inhibits histamine-and pentagastrin-induced gastric acid secretion in a dose-dependent manner in anesthetized rats . This property makes it useful in research related to gastric acid secretion and related disorders .

Mecanismo De Acción

Target of Action

Ranitidine-d6 Hydrochloride, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of Ranitidine are the histamine H2 receptors found in the gastric parietal cells in the stomach .

Mode of Action

Ranitidine works by competitively and reversibly inhibiting the action of histamine at the histamine H2 receptors . This inhibition prevents the normal and meal-stimulated secretion of gastric acid .

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBHVILAJZWKJ-DICWLCDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ranitidine-d6 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)